REACTION_CXSMILES
|
C1C(Cl)=CC=C(Cl)C=1.C(OCC1OC1)(=O)C(C)=C.[C:19]1([C:25]([CH2:27]C(C2C=CC=CC=2)(C)C)=[CH2:26])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>>[CH3:27][C:25]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[CH2:26].[CH3:27][C:25]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[CH2:26] |f:3.4|
|
Name
|
brominated styrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
492 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1Cl)Cl
|
Name
|
|
Quantity
|
5.11 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC1CO1
|
Name
|
|
Quantity
|
20.13 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=C)CC(C)(C)C1=CC=CC=C1
|
Name
|
VAZO-52
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
1509.3 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated to about
|
Type
|
CUSTOM
|
Details
|
90° C.
|
Type
|
CUSTOM
|
Details
|
a peak temperature of 141° C.
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The material was split into four parts
|
Type
|
CUSTOM
|
Details
|
Each part was precipitated into a 5-liter flask of 3400 mL acetone and 400 mL methanol
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered over frit
|
Type
|
CUSTOM
|
Details
|
dried at ambient temperature for about 14 h
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
oven dried at 110° C. for 8 h
|
Duration
|
8 h
|
Reaction Time |
42.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C1=CC=CC=C1.CC(=C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 881 g | |
YIELD: CALCULATEDPERCENTYIELD | 8760.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |